molecular formula C24H31N3O2 B10832830 Acyl piperidine derivative 1

Acyl piperidine derivative 1

Cat. No.: B10832830
M. Wt: 393.5 g/mol
InChI Key: FDUHADIZUWTWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acyl piperidine derivative 1 is a compound belonging to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry, as they are present in numerous classes of pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acyl piperidine derivative 1 typically involves the acylation of piperidine. One common method is the reaction of piperidine with an acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Acyl piperidine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced piperidine derivatives, and various substituted piperidine compounds .

Mechanism of Action

The mechanism of action of acyl piperidine derivative 1 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acyl piperidine derivative 1 is unique due to its specific acyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

cyclohexyl-[4-[1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl]piperidin-1-yl]methanone

InChI

InChI=1S/C24H31N3O2/c28-23(14-21-19-8-4-5-9-20(19)22-15-25-16-27(21)22)17-10-12-26(13-11-17)24(29)18-6-2-1-3-7-18/h4-5,8-9,15-18,21,23,28H,1-3,6-7,10-14H2

InChI Key

FDUHADIZUWTWAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C(CC3C4=CC=CC=C4C5=CN=CN35)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.